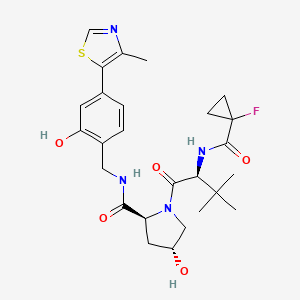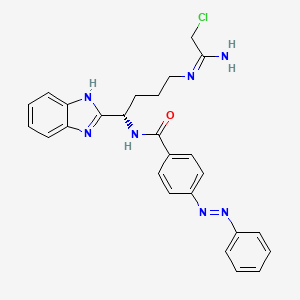![molecular formula C20H26O6 B610166 (1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one CAS No. 52617-37-5](/img/structure/B610166.png)
(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one is a natural ent-kaurane diterpenoid compound extracted from the traditional Chinese herb Isodon adenolomus . It has been shown to possess various biological activities, including antibacterial, anti-inflammatory, and antiviral properties . This compound has gained significant attention in recent years due to its potential therapeutic applications, particularly in the treatment of cancer and bone-related diseases .
Biochemische Analyse
Biochemical Properties
Ponicidin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions. For instance, it has been found to interact with osteoblast-like MG-63 cells, promoting their proliferation and calcium deposition . The contents of osteocalcin, collagen, and ALP activity in the MG-63 cells were found to increase when supplemented with ponicidin .
Cellular Effects
Ponicidin has a profound impact on various types of cells and cellular processes. It has been shown to inhibit the growth of gastric carcinoma MKN28 cells significantly in both a time- and dose-dependent manner . Ponicidin also remarkably improved the proliferation of osteoblast-like MG-63 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ponicidin exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis in gastric carcinoma MKN28 cells via the signaling pathway regulated by Janus kinase 2 (JAK2) and signal transducers and activators of transcription 3 (STAT3) . It also affects the active form of caspase-3 as well as Bax and B-cell lymphoma-2 (Bcl-2) expressions .
Temporal Effects in Laboratory Settings
The effects of Ponicidin change over time in laboratory settings. For instance, it has been observed that Ponicidin does not affect the viability of MG-63 cells but promotes its viability after 24- and 48-hour treatment .
Metabolic Pathways
Ponicidin is involved in several metabolic pathways. For instance, it has been found to suppress the AKT/GSK-3β/Snail pathway in colorectal cancer cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one can be isolated from the plant Isodon adenolomus through a series of extraction and purification processes. The plant material is typically dried and ground into a fine powder, followed by extraction using solvents such as ethanol or methanol . The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to separate and purify ponicidin .
Industrial Production Methods: Industrial production of ponicidin involves large-scale cultivation of Isodon adenolomus and optimization of extraction and purification processes to ensure high yield and purity. Advanced techniques, such as supercritical fluid extraction and preparative chromatography, are employed to enhance the efficiency of ponicidin production .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Substitution: Substitution reactions involving ponicidin often require the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of ponicidin with enhanced biological activities. For example, oxidation of ponicidin can lead to the formation of hydroxylated derivatives, which exhibit increased anticancer properties .
Wissenschaftliche Forschungsanwendungen
(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[98001,1502,805,9
Medicine: this compound exhibits significant anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines, including gastric carcinoma and nasopharyngeal cancer It also possesses immunoregulatory and anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.
Wirkmechanismus
(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one exerts its effects through multiple molecular targets and pathways:
JAK2 and STAT3 Signaling Pathways: this compound inhibits the Janus kinase 2 and signal transducers and activators of transcription 3 signaling pathways, leading to the suppression of tumor growth and proliferation.
Reactive Oxygen Species Generation: this compound increases the generation of reactive oxygen species, which contributes to its cytotoxic effects on cancer cells.
Vergleich Mit ähnlichen Verbindungen
(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one is structurally similar to other ent-kaurane diterpenoids, such as oridonin and rosmarinic acid . it exhibits unique properties that distinguish it from these compounds:
Eigenschaften
CAS-Nummer |
52617-37-5 |
|---|---|
Molekularformel |
C20H26O6 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(1R,8R,13S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one |
InChI |
InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9?,10?,11?,12?,14?,15?,16?,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
WHRDRHNMTIXZNY-CFHGQKLXSA-N |
SMILES |
CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C |
Isomerische SMILES |
CC1(CCC([C@]23C1C([C@@]4([C@]56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C |
Kanonische SMILES |
CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Rubescensin B; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)







